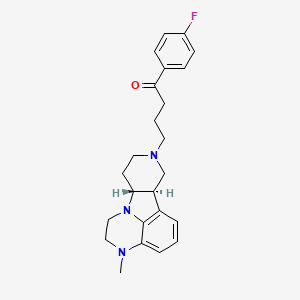
10S-Lumateperone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10S-Lumateperone, also known as lumateperone, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is marketed under the brand name Caplyta and was developed by Intra-Cellular Therapies. This compound is notable for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmission .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of lumateperone involves several key steps. One of the primary synthetic routes starts with the commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . This is followed by a series of reduction and alkylation steps to produce the final compound.
Industrial Production Methods: Industrial production of lumateperone typically involves the resolution of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate. This is followed by alkylation with 4-halo-4’-fluorobutyrophenone to produce lumateperone or its acid addition salts .
化学反応の分析
Types of Reactions: Lumateperone undergoes several types of chemical reactions, including:
Oxidation: Lumateperone can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium cyanoborohydride and borane-THF complex are frequently used.
Substitution: Halogenated butyrophenones are used for alkylation reactions.
Major Products: The major products formed from these reactions include various intermediates and derivatives of lumateperone, such as cis-indoline derivatives and alkylated products .
科学的研究の応用
Lumateperone has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and synthesis pathways.
Biology: Research focuses on its interaction with neurotransmitter systems and its effects on brain function.
Medicine: Lumateperone is primarily used in the treatment of schizophrenia and bipolar depression.
Industry: The compound is used in the pharmaceutical industry for the development of antipsychotic medications.
作用機序
Lumateperone exerts its effects through a combination of antagonistic activity at central serotonin 5-HT2A receptors and post-synaptic activity at central dopamine D2 receptors . It also has moderate serotonin transporter reuptake inhibition and additional off-target antagonism at α1 receptors. This unique mechanism allows it to modulate serotonin, dopamine, and glutamate neurotransmission, contributing to its therapeutic effects in neuropsychiatric disorders .
類似化合物との比較
Cariprazine (Vraylar): Another atypical antipsychotic used for schizophrenia and bipolar disorder.
Lamotrigine (Lamictal): Used for epilepsy and bipolar disorder, though it has a different mechanism of action.
Uniqueness: Lumateperone is unique due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. This pleiotropic mechanism is not commonly found in other antipsychotics, making it a first-in-class medication .
特性
分子式 |
C24H28FN3O |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-4-[(10R,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one |
InChI |
InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m0/s1 |
InChIキー |
HOIIHACBCFLJET-LEWJYISDSA-N |
異性体SMILES |
CN1CCN2[C@@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
正規SMILES |
CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


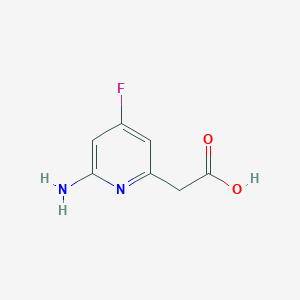
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
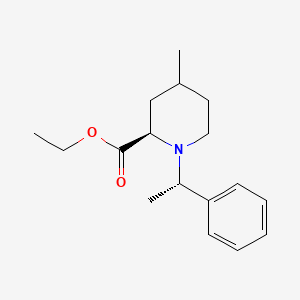
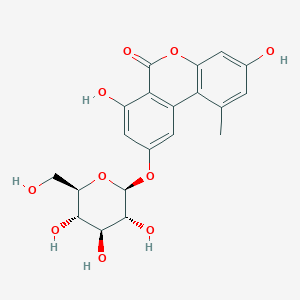
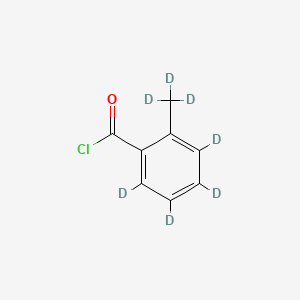

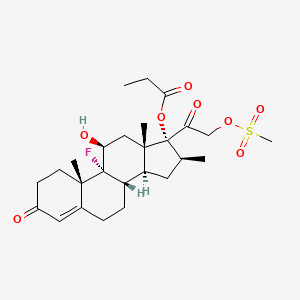
![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![2-[2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1H-pyrazol-3-yl]-4-fluorophenoxy]acetic Acid](/img/structure/B13436502.png)
![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
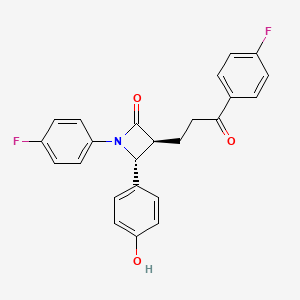
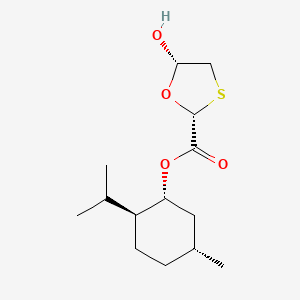
![Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B13436514.png)
![3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine](/img/structure/B13436517.png)
